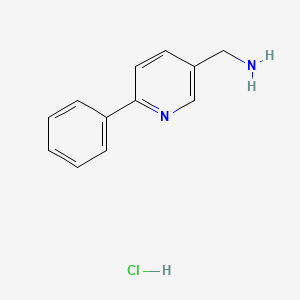
(2-Amino-2-adamantyl)acetic acid
概要
説明
“(2-Amino-2-adamantyl)acetic acid” is a derivative of adamantane . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
Synthesis Analysis
The synthesis of unsaturated adamantane derivatives, such as “this compound”, involves various methods. These derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis
The molecular structure of adamantane derivatives is unique due to their cage-like structure . Quantum-chemical calculations have been used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .Chemical Reactions Analysis
Adamantane derivatives have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are unique due to their cage-like structure . The adamantane moiety is usually introduced into structures of already active drugs in order to increase their lipophilicity and improve their pharmacological properties .作用機序
AAADA is involved in a variety of biochemical and physiological processes, and is involved in the synthesis of proteins, as well as in energy metabolism and cell signaling. It is involved in the regulation of gene expression, and is known to play a role in the development and progression of certain diseases. AAADA is also involved in the regulation of metabolic pathways, and is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
AAADA has been found to have a variety of biochemical and physiological effects. It has been found to be involved in the regulation of gene expression, and is known to play a role in the development and progression of certain diseases. AAADA has also been found to be involved in the regulation of energy metabolism, and is involved in the regulation of cell growth and differentiation. It has also been found to be involved in the regulation of metabolic pathways, and is involved in the regulation of cell signaling.
実験室実験の利点と制限
One of the main advantages of using AAADA in lab experiments is that it is relatively easy to synthesize and is widely available. It is also relatively stable, and can be stored for long periods of time without significant degradation. One of the main limitations of using AAADA in lab experiments is that it is relatively expensive, and can be difficult to obtain in large quantities. Additionally, it can be difficult to accurately measure the concentration of AAADA in a given sample.
将来の方向性
The potential future directions for research involving AAADA include the development of new drugs and therapies that target the biochemical and physiological effects of AAADA. Additionally, further research into the regulation of gene expression by AAADA could lead to the development of new treatments for diseases. Other possible future directions include the development of new technologies that allow for more accurate and efficient measurement of AAADA concentrations, as well as the development of new methods for synthesizing AAADA.
科学的研究の応用
AAADA has been widely studied in scientific research, and has been found to have a variety of applications. It has been used in the study of gene expression, as well as in the study of metabolic and signaling pathways. AAADA has also been used in the study of protein structure and function, and is a key component of many proteins. It has been used in the development of drugs, as well as in the study of various diseases.
Safety and Hazards
生化学分析
Biochemical Properties
(2-Amino-2-adamantyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with amidase enzymes, which convert indole-3-acetamide into indole-3-acetic acid . This interaction is crucial for the biosynthesis of auxins, a class of plant hormones. Additionally, this compound can interact with liposomes, cyclodextrins, and dendrimers, enhancing its potential for targeted drug delivery and surface recognition .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with liposomes can alter the lipid bilayer’s properties, affecting membrane fluidity and permeability . This, in turn, can influence the uptake and distribution of other molecules within the cell. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with amidase enzymes can inhibit or enhance the conversion of indole-3-acetamide to indole-3-acetic acid . Additionally, this compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed changes in cellular metabolism and gene expression, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and promote healthy metabolic activity. At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular signaling pathways and metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the biosynthesis of indole-3-acetic acid, a key plant hormone, by interacting with amidase enzymes . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s interaction with liposomes and cyclodextrins enhances its ability to cross cellular membranes and reach target sites within the cell . This targeted distribution is crucial for its effectiveness in drug delivery and other therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is often localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism.
特性
IUPAC Name |
2-(2-amino-2-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c13-12(6-11(14)15)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWMKAWURROZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



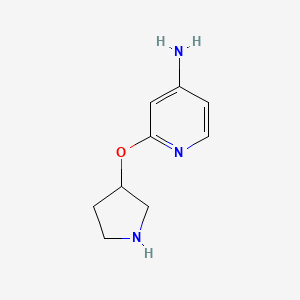
![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)
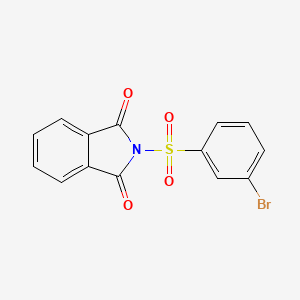



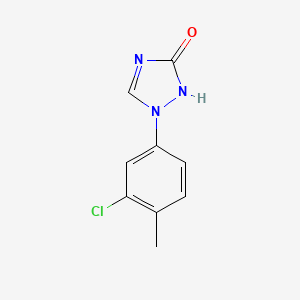


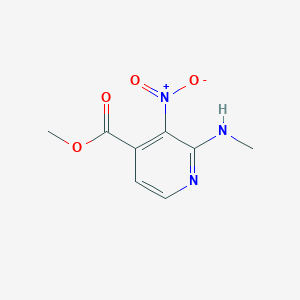
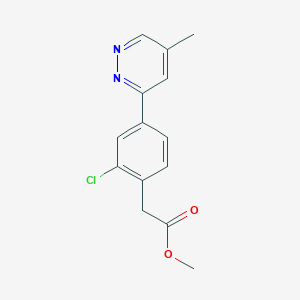

![6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B1458676.png)
